
ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate” is a complex organic compound. It’s also known as "tert-Butyl (2- (2- (2- (2- (4- (4- (N-Benzyl-2-chloroacetamido)phenoxy)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate" . It’s used as a building block in PROTAC® research, a technology for targeted protein degradation .
Synthesis Analysis
This compound is used in the synthesis of molecules for targeted protein degradation and PROTAC technology . It contains a RING finger protein 4 (RNF4)-recruiting ligand, a PEGylated crosslinker, and a pendant amine for reactivity with a carboxylic acid on the target ligand . Many analogs are prepared to screen for optimal target degradation .Molecular Structure Analysis
The molecule contains a total of 43 bonds . There are 23 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The compound is used in the synthesis of molecules for targeted protein degradation . It’s part of a conjugate that contains a RING finger protein 4 (RNF4)-recruiting ligand, a PEGylated crosslinker, and a pendant amine for reactivity with a carboxylic acid on the target ligand .Physical And Chemical Properties Analysis
The compound has a molecular weight of 643.17 . It’s a liquid at room temperature and is carboxyl reactive . It’s stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate and its derivatives have been the subject of extensive synthetic studies, aiming to explore their potential in medicinal chemistry and material science. For instance, the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has been reported, showcasing the versatility of thiazole derivatives in creating bioactive compounds (Abdel-Motaal, Alanzy, & Asem, 2020). Moreover, the preparation of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate has been characterized using FTIR and NMR, further analyzed by X-ray diffraction method (Haroon et al., 2018).
Biological Evaluation
A significant aspect of research on ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate derivatives involves their biological evaluation, particularly in anticancer and anti-inflammatory activities. Discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate synthesis has been a noteworthy development, demonstrating the compound's potential in anticancer therapeutics (Gad et al., 2020). Additionally, the synthesis and in vitro anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which showed potent activity against colon HCT-116 human cancer cell line, highlight the significance of these compounds in medicinal chemistry (Abdel-Motaal, Alanzy, & Asem, 2020).
Mecanismo De Acción
Direcciones Futuras
The compound is used in PROTAC research, a promising technology for targeted protein degradation . This technology has potential applications in drug discovery and the treatment of diseases caused by the overexpression or abnormal activity of certain proteins . Future research will likely focus on optimizing the design of these molecules to improve their efficacy and selectivity .
Propiedades
IUPAC Name |
ethyl 2-[benzyl-(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-3-22-15(21)14-11(2)18-16(23-14)19(13(20)9-17)10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXGLWRHWZJEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

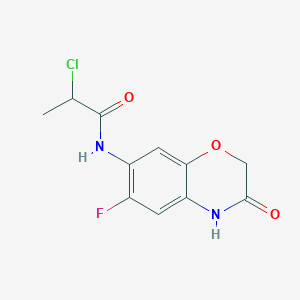

![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)
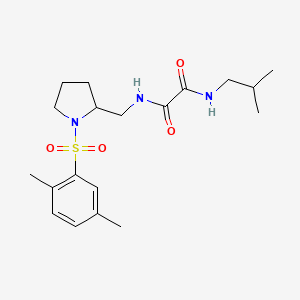


![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)

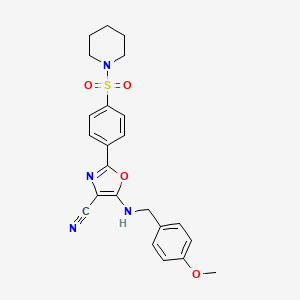
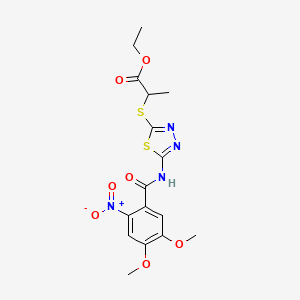
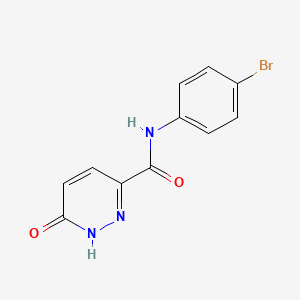
![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)
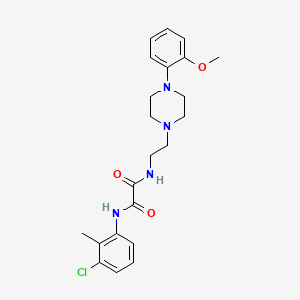
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)